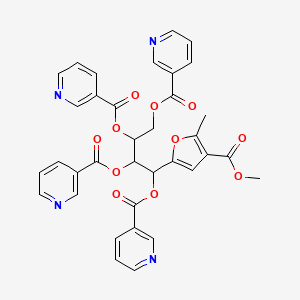

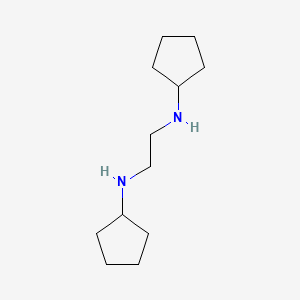

![molecular formula C22H26ClN3O5S B12294645 1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B12294645.png)

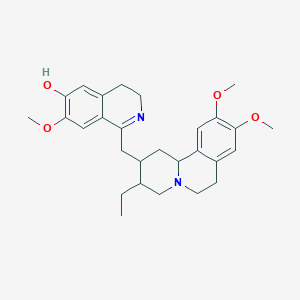

1-[1-[3-(6-Chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La ruta sintética para Letaxaban implica la preparación de su estructura central de tetrahidropirimidin-2(1H)-ona. El método de preparación incluye los siguientes pasos :

Formación de la estructura central: La estructura central se sintetiza mediante una serie de reacciones que implican la condensación de materiales de partida apropiados.

Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes, incluido un grupo cloronaftílico y un grupo sulfonilo.

Purificación: El producto final se purifica utilizando técnicas estándar como la recristalización o la cromatografía.

Los métodos de producción industrial para Letaxaban probablemente involucrarían la ampliación de estos pasos sintéticos al tiempo que se garantiza la pureza y la consistencia del producto final.

Análisis De Reacciones Químicas

Letaxaban experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Letaxaban puede experimentar reacciones de oxidación, particularmente en el grupo hidroxilo presente en su estructura.

Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, particularmente involucrando el átomo de cloro.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, reducidos o sustituidos de Letaxaban .

Aplicaciones Científicas De Investigación

Letaxaban ha sido ampliamente estudiado por sus propiedades anticoagulantes. Sus principales aplicaciones en la investigación científica incluyen:

Medicina: Clínicamente, Letaxaban se ha evaluado en ensayos de fase II para el tratamiento de la tromboembolia venosa y el síndrome coronario agudo. Aunque estos ensayos se interrumpieron, los datos recopilados han contribuido a la comprensión de las terapias anticoagulantes.

Mecanismo De Acción

Letaxaban ejerce sus efectos inhibiendo directamente el factor de coagulación Xa, una enzima crucial para la conversión de protrombina a trombina en la cascada de coagulación . Al inhibir el factor Xa, Letaxaban evita la formación de trombina y, posteriormente, reduce la formación de coágulos sanguíneos. Este mecanismo lo convierte en un potente anticoagulante con posibles aplicaciones terapéuticas en condiciones caracterizadas por un exceso de coagulación .

Comparación Con Compuestos Similares

Letaxaban pertenece a una clase de inhibidores directos del factor Xa, que incluye otros compuestos como:

- Rivaroxaban

- Apixaban

- Edoxaban

- Betrixaban

- Darexaban

- Eribaxaban

En comparación con estos compuestos similares, Letaxaban es único en su estructura molecular específica y los sustituyentes particulares unidos a su estructura central de tetrahidropirimidin-2(1H)-ona . Si bien todos estos compuestos comparten el mecanismo común de inhibición del factor Xa, las diferencias en sus estructuras moleculares pueden conducir a variaciones en sus propiedades farmacocinéticas, eficacia y perfiles de seguridad .

El desarrollo de Letaxaban se interrumpió después de los ensayos de fase II debido a resultados de eficacia y seguridad insuficientes . Su estudio ha proporcionado información valiosa sobre el diseño y la optimización de los inhibidores directos del factor Xa, contribuyendo al campo más amplio de la investigación anticoagulante.

Propiedades

IUPAC Name |

1-[1-[3-(6-chloronaphthalen-2-yl)sulfonyl-2-hydroxypropanoyl]piperidin-4-yl]-1,3-diazinan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClN3O5S/c23-17-4-2-16-13-19(5-3-15(16)12-17)32(30,31)14-20(27)21(28)25-10-6-18(7-11-25)26-9-1-8-24-22(26)29/h2-5,12-13,18,20,27H,1,6-11,14H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHAEMCVKDPMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)C(CS(=O)(=O)C3=CC4=C(C=C3)C=C(C=C4)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

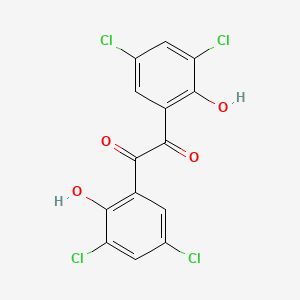

![11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B12294588.png)

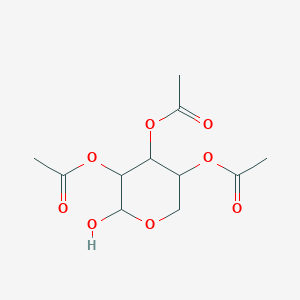

![N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide](/img/structure/B12294596.png)

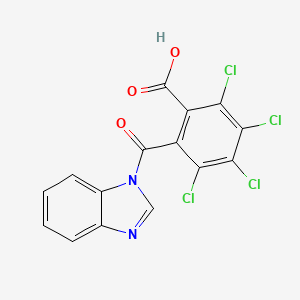

![Furo[3,4-e]-1,3-benzodioxol-8-ol, 6,8-dihydro-6-[(5S)-5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-, (6R,8S)-](/img/structure/B12294632.png)

![(E)-4-[(3,5-dibromo-2-hydroxyphenyl)methoxy]-4-oxobut-2-enoate](/img/structure/B12294651.png)

![potassium;(2Z)-1-(5-carboxypentyl)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12294656.png)